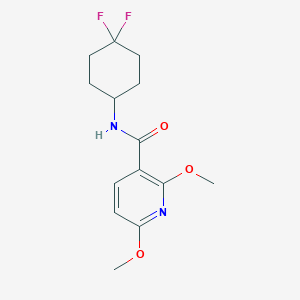

N-(4,4-二氟环己基)-2,6-二甲氧基烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4,4-difluorocyclohexyl)-2,6-dimethoxynicotinamide” is a chemical compound. It contains a difluorocyclohexyl group, which is a cyclohexane ring with two fluorine atoms attached, and a dimethoxynicotinamide group, which is a derivative of nicotinamide with two methoxy groups attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The difluorocyclohexyl group would likely adopt a chair conformation, common for cyclohexane rings, with the two fluorine atoms in axial positions . The dimethoxynicotinamide group would have a planar structure due to the presence of the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the difluorocyclohexyl group could increase its lipophilicity, while the presence of the amide group could allow for hydrogen bonding .科学研究应用

电愿诱导的脱芳基螺环化反应

将N-芳基异烟酰胺与三氟甲磺酸酐处理会触发芳基环对吡啶中间体的分子内亲核攻击。这个过程会产生螺环二氢吡啶,可以转化为与生物活性分子如MK-677相关的螺环哌啶。这种化学转化突显了该化合物在合成生物活性分子中复杂结构方面的实用性(Arnott et al., 2008)。

线粒体源性活性氧和诱导凋亡

N-(4-羟基苯基)维甲酰胺(4HPR)通过产生活性氧(ROS)在人类宫颈癌细胞中诱导凋亡。这表明了一个可能涉及细胞色素c释放和caspase-3激活的机制,导致凋亡。这一发现对于理解该化合物在癌症治疗和预防中的作用至关重要(Suzuki et al., 1999)。

癌症中的化学预防剂

包括4-羟基苯基维甲酰胺在内的几种化合物在动物肿瘤模型和人类临床试验中显示出有希望的结果,用于癌症预防。这些发现对于理解这类化合物在预防各种癌症中的潜力至关重要(Boone et al., 1990)。

神经母细胞瘤细胞凋亡

N-(4-羟基苯基)维甲酰胺(HPR)是一种具有抗癌特性的合成维甲酸衍生物,在诱导神经母细胞瘤细胞凋亡方面表现出有效性。这表明了其在管理神经母细胞瘤患者中的潜在用途(di Vinci et al., 1994)。

抗真菌活性

与N-(4,4-二氟环己基)-2,6-二甲氧基烟酰胺相关的2,6-二甲氧基-4-(苯亚胺)环己-2,5-二烯酮衍生物对灰霉菌表现出显著的抗真菌活性,暗示在农业和医学中的潜在应用(Castro et al., 2019)。

光催化CO2还原

与N-(4,4-二氟环己基)-2,6-二甲氧基烟酰胺相关的溶剂N,N-二甲基乙酰胺被用于光催化CO2还原,展示了其在环境应用中的潜力(Kuramochi et al., 2014)。

人类癌症的化学预防

与N-(4,4-二氟环己基)-2,6-二甲氧基烟酰胺相关的化合物芬利替德已被研究其在人类癌症特别是乳腺癌中的化学预防性质。这突显了该化合物在癌症预防策略中的潜力(Costa et al., 1994)。

作用机制

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and are involved in various physiological processes.

Mode of Action

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide acts as a positive allosteric modulator of SK channels . It enhances the activity of these channels, leading to hyperpolarization of the neuron and a consequent decrease in neuronal firing rate .

Biochemical Pathways

The compound’s action on SK channels affects the olivo-cerebellar network , a key pathway involved in motor control . By decreasing the firing rate of neurons in this network, the compound can potentially alleviate symptoms of disorders like essential tremor .

Result of Action

The modulation of SK channel activity by N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide leads to a decrease in the firing rate of neurons in the olivo-cerebellar network . This could potentially result in a reduction of motor tremors in conditions like essential tremor .

属性

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O3/c1-20-11-4-3-10(13(18-11)21-2)12(19)17-9-5-7-14(15,16)8-6-9/h3-4,9H,5-8H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCFSKZKHAWIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)NC2CCC(CC2)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-2,6-dimethoxynicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2456149.png)

![2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline](/img/structure/B2456153.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2456156.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2456159.png)

![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2456160.png)

![7-Methoxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B2456163.png)